2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
BenchChem offers high-quality 2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-13-10-18-20(24(28)27(13)12-14-6-5-9-32-14)19(16(11-25)23(26)33-18)15-7-8-17(29-2)22(31-4)21(15)30-3/h7-8,10,14,19H,5-6,9,12,26H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBPXKBCNLXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 369.44 g/mol. The structure features a pyrano-pyridine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- Compounds with a pyrano-pyridine structure often induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
- The presence of methoxy groups has been associated with enhanced anticancer activity due to improved interaction with biological targets.
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Case Studies :
- A study demonstrated that derivatives of pyrano-pyridine exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
- Another investigation reported that a related compound significantly inhibited EGFR phosphorylation and induced cell cycle arrest in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhance solubility and biological interaction |
| Tetrahydrofuran Substituent | Improves metabolic stability and bioavailability |
| Carbonitrile Group | Contributes to cytotoxicity against cancer cells |
Experimental Findings
In vitro studies have shown that the compound can inhibit cell growth and induce apoptosis through various pathways:
- Caspase Activation : Increased levels of caspase 9 were observed in treated MCF-7 cells, indicating apoptosis induction.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing further division and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
